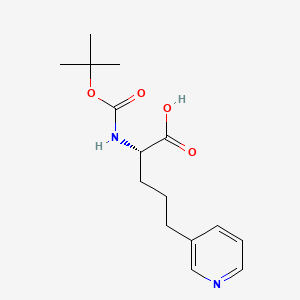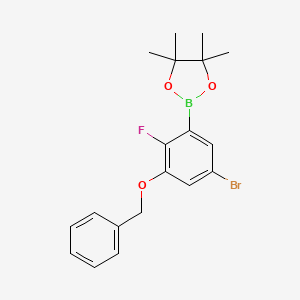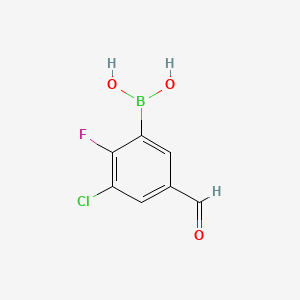
(3-Chloro-2-fluoro-5-formylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-2-fluoro-5-formylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chloro, fluoro, and formyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-fluoro-5-formylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid derivative . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods can include the use of organolithium or Grignard reagents to introduce the boronic acid group, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-2-fluoro-5-formylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The formyl group can be reduced to an alcohol or further to a methyl group.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield phenols, while reduction of the formyl group can produce alcohols .
Scientific Research Applications
(3-Chloro-2-fluoro-5-formylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the design of enzyme inhibitors and as a probe for studying biological pathways.
Mechanism of Action
The mechanism of action of (3-Chloro-2-fluoro-5-formylphenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity through electronic effects .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the chloro, fluoro, and formyl substituents, making it less reactive in certain contexts.
(3-Chloro-5-formylphenyl)boronic acid: Similar structure but lacks the fluoro group, which can affect its reactivity and applications.
(2-Fluoro-5-formylphenyl)boronic acid: Similar structure but lacks the chloro group, influencing its chemical behavior.
Uniqueness: (3-Chloro-2-fluoro-5-formylphenyl)boronic acid is unique due to the combination of its substituents, which confer distinct electronic and steric properties. These properties enhance its utility in various chemical reactions and applications, making it a valuable compound in both research and industry .
Properties
Molecular Formula |
C7H5BClFO3 |
|---|---|
Molecular Weight |
202.38 g/mol |
IUPAC Name |
(3-chloro-2-fluoro-5-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H5BClFO3/c9-6-2-4(3-11)1-5(7(6)10)8(12)13/h1-3,12-13H |
InChI Key |
GJTSBDUVTUCARP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Cl)C=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


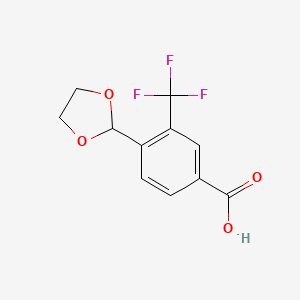
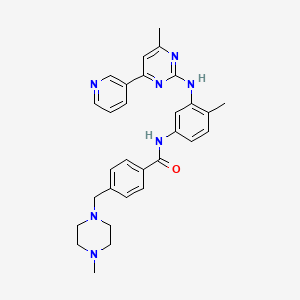
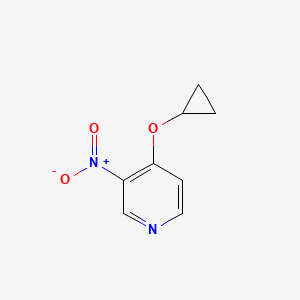
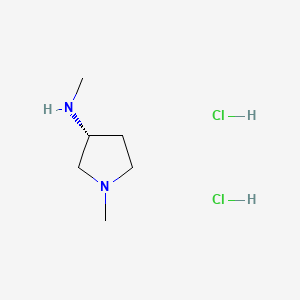
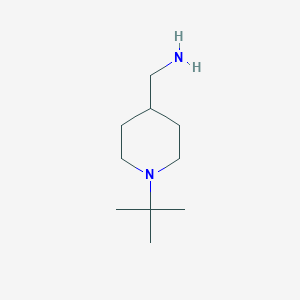
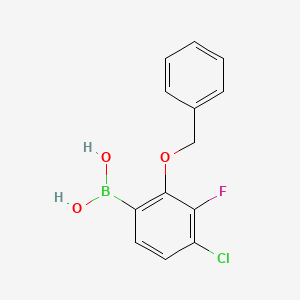
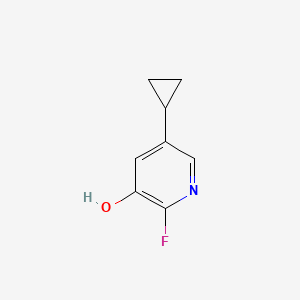
![4',6-Dimethyl-[1,1'-biphenyl]-3-ol](/img/structure/B14027361.png)
![(3R,4S,5R,6S,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B14027373.png)
![7-Benzyl-2,4-dichloro-6,7,8,9-tetrahydro-5h-pyrimido[4,5-d]azepine](/img/structure/B14027379.png)
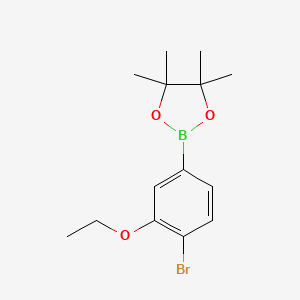
![Methyl 2-([1,1'-biphenyl]-2-ylamino)-2-oxoacetate](/img/structure/B14027395.png)
